N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide
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Overview
Description
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a tosyl group, a tetrahydroisoquinoline moiety, and a cyclopentanecarboxamide group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide typically involves the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the tosyl group: The tetrahydroisoquinoline derivative is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group.
Attachment of the cyclopentanecarboxamide group: The final step involves the reaction of the tosylated tetrahydroisoquinoline with cyclopentanecarboxylic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The compound can be reduced to form dihydro or fully hydrogenated derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as selenium dioxide or hydrogen peroxide can be used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the tosyl group.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Dihydro or fully hydrogenated tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity. The tosyl group and cyclopentanecarboxamide moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide
- N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cycloheptanecarboxamide
- N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenecarboxamide
Uniqueness
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentanecarboxamide group, in particular, may enhance its stability and binding interactions compared to similar compounds with different carboxamide groups.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16-6-10-21(11-7-16)28(26,27)24-13-12-17-8-9-20(14-19(17)15-24)23-22(25)18-4-2-3-5-18/h6-11,14,18H,2-5,12-13,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRLOFVEZBIONF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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